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(R)-1-[3,5-

Bis(trifluoromethyl)phenyl]ethylami

ne

Cat. No.: B111574 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Phenylglycine and its derivatives are crucial non-proteinogenic amino acids that serve as

fundamental building blocks in the synthesis of a wide array of pharmaceuticals, including β-

lactam antibiotics like penicillin, the antitumor agent Taxol, and various chiral ligands.[1][2]

Their unique structure, featuring a stereocenter directly attached to a phenyl ring, makes them

invaluable in asymmetric synthesis.[3] This document provides detailed application notes and

experimental protocols for several key synthetic methodologies used in the preparation of

phenylglycine derivatives.

Asymmetric Strecker Synthesis using a Chiral
Auxiliary
The Strecker synthesis is a foundational method for producing α-amino acids. By employing a

chiral auxiliary like (R)-phenylglycine amide, this reaction can be rendered highly

diastereoselective, often enhanced by a crystallization-induced asymmetric transformation

where one diastereomer preferentially precipitates from the reaction mixture.[2][3][4]
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Aldehyde/K
etone

Chiral
Auxiliary

Solvent
Diastereom
eric Ratio
(dr)

Isolated
Yield (%)

Reference

Pivaldehyde

(R)-

Phenylglycine

amide

Water > 99/1 93 [2]

3,4-

Dimethoxyph

enylacetone

(R)-

Phenylglycine

amide

MeOH/H₂O

(6/1 v/v)
> 99/1 76 [2]

Experimental Protocol: Asymmetric Strecker Synthesis
of (S)-tert-Leucine Precursor
Materials:

(R)-Phenylglycine amide (1.0 eq)

Pivaldehyde (1.05 eq)

Sodium cyanide (30% aqueous solution, 1.05 eq)

Glacial acetic acid (1.06 eq)

Water

Procedure:[3]

To a stirred suspension of (R)-phenylglycine amide in water, add pivaldehyde at room

temperature.

Simultaneously, add the 30% aqueous sodium cyanide solution and glacial acetic acid over a

period of 30 minutes. The reaction is exothermic, and the temperature may rise to 28-30°C.

Stir the resulting mixture for 2 hours at 30°C.

Increase the temperature to 70°C and continue stirring for an additional 20 hours.
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Cool the mixture to 30°C. The solid α-amino nitrile product will precipitate.

Isolate the solid product by filtration and wash thoroughly with water.

Logical Workflow: Crystallization-Induced Asymmetric
Transformation

In Solution

Solid Phase

Aldehyde + (R)-Phenylglycine Amide + Cyanide
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(R,S) and (R,R)
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Precipitation of less soluble diastereomer
(e.g., R,S)

Crystallization

High dr Product
(>99/1)

Click to download full resolution via product page

Caption: Crystallization-induced asymmetric transformation workflow.
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Chemoenzymatic Synthesis of Enantiopure
Phenylglycine
This innovative one-pot method combines a chemical Strecker synthesis with an enzymatic

kinetic resolution.[5] Initially, benzaldehyde, cyanide, and ammonia react to form racemic

phenylglycinonitrile. Subsequently, a nitrilase enzyme selectively hydrolyzes one enantiomer of

the nitrile to the corresponding amino acid, allowing for the isolation of highly enantiopure (R)-

or (S)-phenylglycine.[5][6] This process takes advantage of in-situ racemization of the non-

reactive enantiomer under alkaline conditions, a phenomenon known as dynamic kinetic

resolution.[5]

Quantitative Data
Product

Enzyme
System

ee (%) Yield (%) Reference

(R)-

Phenylglycine

(R)-specific

nitrilase variant

in E. coli

JM109ΔpepA

≥ 95 up to 81 [5]

(S)-

Phenylglycine

amide

Amide-forming

nitrilase variant
High - [5]

Experimental Protocol: One-Pot Synthesis of (R)-
Phenylglycine
Step 1: Chemical Synthesis of rac-Phenylglycinonitrile[6]

Prepare a reaction mixture (1 ml) in a 2 ml sealed glass vessel containing 150 mM KCN in

500 mM ammonium acetate/NH₄OH buffer (pH 9.5) at 40°C.

Initiate the reaction by adding 50 mM benzaldehyde.

Stir the mixture vigorously (e.g., 1,500 rpm) for 120 minutes to form rac-phenylglycinonitrile

(rac-PGN).
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Step 2: Enzymatic Resolution[6]

To the aqueous solution of rac-PGN prepared in-situ, add resting cells of E. coli

JM109ΔpepA expressing a highly (R)-specific nitrilase variant.

Continue to stir the reaction at 40°C. The (R)-PGN is selectively hydrolyzed to (R)-

phenylglycine, while the (S)-PGN racemizes in the alkaline medium, continuously supplying

the (R)-enantiomer for enzymatic conversion.

Monitor the reaction progress by chiral HPLC to determine the concentrations of (R)- and

(S)-phenylglycine and the remaining nitrile.

Upon completion, isolate the (R)-phenylglycine product.

Experimental Workflow: Chemoenzymatic Dynamic
Kinetic Resolution
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Caption: Workflow for one-pot chemoenzymatic synthesis.

Bucherer-Bergs Reaction for Hydantoin Synthesis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b111574?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from

carbonyl compounds, cyanide salts, and ammonium carbonate.[7][8] These hydantoins are

stable intermediates that can be subsequently hydrolyzed to yield α-amino acids, including

phenylglycine.[7]

Experimental Protocol: General Procedure for Bucherer-
Bergs Reaction
Materials:[7]

Ketone or Aldehyde (1.0 eq)

Potassium cyanide (KCN) or Sodium cyanide (NaCN) (2.0 eq)

Ammonium carbonate ((NH₄)₂CO₃) (2.0 eq)

Aqueous ethanol or water

Procedure:[7]

In a suitable reaction vessel, combine the ketone, potassium cyanide, and ammonium

carbonate in a molar ratio of approximately 1:2:2.

Add an aqueous or alcoholic solvent (e.g., 60% ethanol).

Heat the mixture under reflux (typically 80-100°C) for several hours (e.g., 10 hours). For less

reactive substrates like benzophenone, higher temperatures (110°C) in a sealed vessel and

longer reaction times (up to 90 hours) may be necessary to achieve good yields.[9]

After the reaction is complete, cool the mixture.

Acidify the solution with HCl to precipitate the hydantoin product.

Collect the solid product by filtration and purify by recrystallization, typically from an

ethanol/water mixture.
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Signaling Pathway: Mechanism of the Bucherer-Bergs
Reaction

Ketone/Aldehyde

+ CN⁻

Cyanohydrin

+ NH₃

Aminonitrile

+ CO₂

Cyano-Carbamic Acid

Intramolecular
Cyclization

5-Imino-oxazolidin-2-one

Rearrangement

Hydantoin
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Click to download full resolution via product page

Caption: Reaction mechanism for the Bucherer-Bergs synthesis.

Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the

synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an

isocyanide.[10] By using phenylglycine or a related precursor as one of the components, a

diverse library of complex phenylglycine derivatives can be rapidly assembled.[11]

Experimental Protocol: General Procedure for Ugi
Reaction
Materials:

Aldehyde (e.g., Benzaldehyde) (1.0 eq)

Amine (e.g., L-Valine) (1.0 eq)

Carboxylic Acid (1.0 eq)

Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)

Methanol

Procedure:[11]

Dissolve the α-amino acid (amine component) and the aldehyde in methanol.

Stir the mixture to allow for the formation of the imine intermediate.

Add the isocyanide to the reaction mixture.

Finally, add the carboxylic acid component.

Stir the reaction at room temperature for 24-48 hours.
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Upon completion, remove the solvent under reduced pressure.

Purify the resulting dipeptide-like product, typically by column chromatography.

Signaling Pathway: Mechanism of the Ugi Reaction
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Caption: General mechanism of the Ugi four-component reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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